molecular formula C21H19F3N2O B2685038 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 852138-37-5

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2685038
CAS No.: 852138-37-5
M. Wt: 372.391
InChI Key: LXSNIFQTLJXOEH-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

PARP Inhibitor Development for Cancer Treatment

A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which are analogs with structural similarities to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide, have shown promise in cancer treatment. These compounds exhibit excellent PARP enzyme and cellular potency, leading to the development of effective cancer therapies. For example, ABT-888, a PARP inhibitor, displayed potent activity against PARP-1 and PARP-2 enzymes and demonstrated efficacy in various cancer models, highlighting the role of similar compounds in advancing cancer treatment strategies (Penning et al., 2009).

Coordination Networks and Nonlinear Optical Properties

Research into the structural effects of substituents on semirigid tetrazole-yl acylamide tectons, which share a functional resemblance with this compound, has led to the development of chiral coordination networks with significant nonlinear optical (NLO) properties. The exploration of these substituent effects on the generated coordination networks opens new avenues for designing materials with desired NLO characteristics for various applications (Liao et al., 2013).

Supramolecular Gelators for Material Science

A new series of N-(thiazol-2-yl) benzamide derivatives, similar in structural motif to this compound, were synthesized and investigated for their gelation behavior. These compounds demonstrated the ability to form stable gels in various solvent mixtures, driven by multiple non-covalent interactions. The gelation behavior and the role of methyl functionality in these systems present potential applications in material science and nanotechnology (Yadav & Ballabh, 2020).

Antiallergic Agents Development

Compounds structurally related to this compound have been explored for their antiallergic properties. A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated potent antiallergic activity, with one compound significantly more effective than traditional treatments. This research indicates the potential for developing new, more effective antiallergic medications (Honma et al., 1983).

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)15-8-6-14(7-9-15)20(27)25-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,26H,1-4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSNIFQTLJXOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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